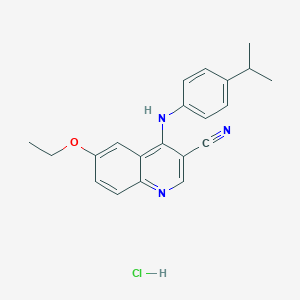
6-Ethoxy-4-((4-isopropylphenyl)amino)quinoline-3-carbonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethoxy-4-((4-isopropylphenyl)amino)quinoline-3-carbonitrile hydrochloride is a chemical compound with a complex structure that includes a quinoline core, an ethoxy group, an isopropylphenyl group, and a carbonitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-4-((4-isopropylphenyl)amino)quinoline-3-carbonitrile hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
6-Ethoxy-4-((4-isopropylphenyl)amino)quinoline-3-carbonitrile hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide for cyanation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.
科学研究应用
6-Ethoxy-4-((4-isopropylphenyl)amino)quinoline-3-carbonitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Ethoxy-4-((4-isopropylphenyl)amino)quinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to produce a biological response.
Affecting Cellular Pathways: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
4-Aminoquinoline Derivatives: Compounds with similar quinoline cores but different substituents.
Ethoxyquinoline Derivatives: Compounds with ethoxy groups attached to the quinoline core.
Isopropylphenyl Aminoquinoline Derivatives: Compounds with isopropylphenyl groups attached to the quinoline core.
Uniqueness
6-Ethoxy-4-((4-isopropylphenyl)amino)quinoline-3-carbonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
属性
IUPAC Name |
6-ethoxy-4-(4-propan-2-ylanilino)quinoline-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O.ClH/c1-4-25-18-9-10-20-19(11-18)21(16(12-22)13-23-20)24-17-7-5-15(6-8-17)14(2)3;/h5-11,13-14H,4H2,1-3H3,(H,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTWUSDAKWEQLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC=C(C=C3)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate](/img/structure/B2493092.png)
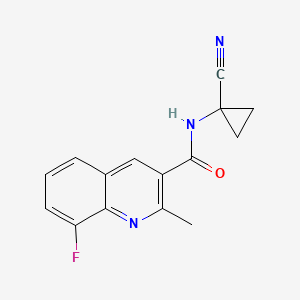

![[(4-methylphenyl)[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]methyl]phosphonic acid](/img/structure/B2493105.png)
![ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2493106.png)
![N'-(4-ethoxyphenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2493107.png)
![3-cyclopropyl-1-[(oxolan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2493108.png)
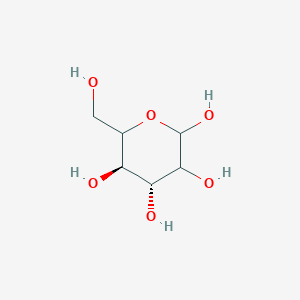
![N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide](/img/structure/B2493110.png)
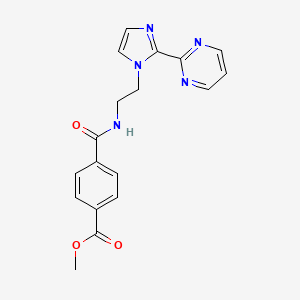
![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2493112.png)
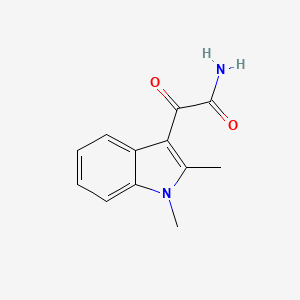
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2493114.png)

